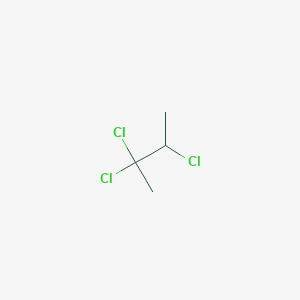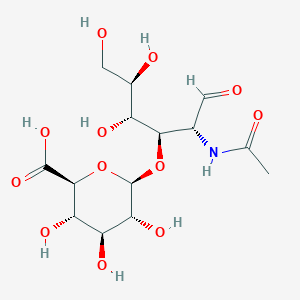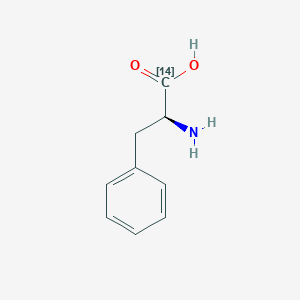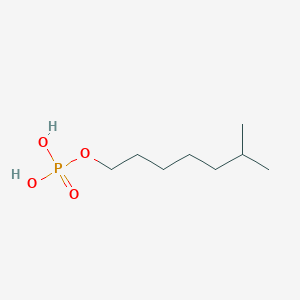
3,3'-Dimethyloxacarbocyanine iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-Dimethyloxacarbocyanine iodide (also known as DMOC) is a fluorescent dye that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of about 431 Da. DMOC is highly fluorescent and has a broad absorption spectrum, making it a useful tool for a range of applications, from imaging to cell sorting. Additionally, DMOC has been used to study the structure and function of proteins, as well as to monitor the activity of enzymes.
Scientific Research Applications
Electronic Excitation Energy Transfer with DNA :
- 3,3'-Dimethyloxacarbocyanine iodide has been used as an energy donor in studies of electronic excitation energy transfer between carbocyanine dye molecules noncovalently bound to DNA. This research provides insights into the fluorescence decay kinetics and quenching of the dye in the presence of DNA, indicating a significant role of dye-DNA interactions (Pronkin & Tatikolov, 2011); (Pronkin & Tatikolov, 2009).
Excitation Energy Migration and Transfer in Thin Films :
- The dye has been studied for excitation energy migration and transfer in thin films of polyvinyl alcohol. This research contributes to understanding the energy transfer mechanisms in dye-polymer systems, highlighting the Forster type (non-radiative) energy transfer and donor-donor interactions (Tripathy, Bisht, & Pandey, 2004).
Photochemical Properties in Solutions and DNA Complexes :
- Studies on the photoisomerization, thermal back isomerization, and triplet state properties of this compound, particularly in complexes with DNA, have contributed significantly to the understanding of its photochemical behavior. This includes observations of photoisomerization processes and the effects of DNA complexation on the quantum yield and triplet state of the dye (Pronkin & Tatikolov, 2015).
Cis-Trans Equilibrium and DNA Complexation :
- The dye's cis-trans equilibrium and its interaction with DNA have been examined, revealing the formation of stable noncovalent complexes and the impact on spectral and fluorescent properties. This research is crucial for understanding the dye's behavior in various solvents and its potential applications in DNA detection (Pronkin, Tatikolov, Anikovskii, & Kuz’min, 2005).
Spectroscopic and Fluorometric Characterization :
- The spectroscopic and fluorometric properties of oxacyanine dyes, including this compound, have been characterized in different solvents. This research aids in understanding the dye's behavior in diverse environments, which is valuable for various applications such as electrochemical studies and fluorescence measurements (Wiegand & Vanýsek, 1988).
Safety and Hazards
The safety data sheet for 3,3’-Dimethyloxacarbocyanine iodide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
3,3’-Dimethyloxacarbocyanine iodide, also known as DTXSID90931076, is primarily used to stain mitochondria and endoplasmic reticulum in animal and plant cells . It acts as a microviscosity probe for micelles and microemulsions .
Mode of Action
The compound is a cyanine-based dye that interacts with its targets (mitochondria and endoplasmic reticulum) through a process known as photosensitization . This interaction results in the staining of these organelles, allowing for their visualization under a microscope .
Result of Action
The primary result of the action of 3,3’-Dimethyloxacarbocyanine iodide is the staining of mitochondria and endoplasmic reticulum, which allows for their visualization under a microscope . This can be particularly useful in research and diagnostic settings.
Biochemical Analysis
Biochemical Properties
It is known to be a microviscosity probe for micelles and microemulsions
Cellular Effects
It is known to be used in the photosensitization of mitochondria and endoplasmic reticulum in animal and plant cells . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for '3,3'-Dimethyloxacarbocyanine iodide' involves the reaction of 3,3'-dimethyl-2,2'-oxacarbocyanine iodide with a suitable reagent to introduce the second methyl group at the 3-position of the oxacarbocyanine ring.", "Starting Materials": [ "3,3'-dimethyl-2,2'-oxacarbocyanine iodide", "Suitable reagent (e.g. methyl iodide, methyl triflate)" ], "Reaction": [ "Add the suitable reagent to a solution of 3,3'-dimethyl-2,2'-oxacarbocyanine iodide in an aprotic solvent such as DMF or DMSO.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and isolate the product by filtration or chromatography.", "Characterize the product by spectroscopic methods such as NMR and mass spectrometry." ] } | |
CAS RN |
14134-79-3 |
Molecular Formula |
C19H17IN2O2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(2E)-3-methyl-2-[(E)-3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
PXGXZGVGEDLSMW-UHFFFAOYSA-M |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)C.[I-] |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] |
Other CAS RN |
14134-79-3 |
Pictograms |
Irritant |
synonyms |
cyanine dye 1 cyanine dye 1chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the interaction strength between a donor and 3,3'-Dimethyloxacarbocyanine iodide (acceptor) affect energy transfer at high donor concentrations?
A: Research suggests that a strong interaction between the donor and DMOCI can overshadow the effects of energy migration and diffusion at high donor concentrations []. This is because the strong donor-acceptor interaction facilitates efficient direct energy transfer, even when donor molecules are in close proximity. In contrast, weaker interactions might require energy migration between donor molecules before reaching the acceptor, making the process more susceptible to concentration effects.
Q2: Can the efficiency of energy transfer to this compound be controlled, and if so, how?
A: Studies show that the efficiency of energy transfer to DMOCI can be modulated by adjusting the acceptor concentration []. Increasing the concentration of DMOCI leads to a higher probability of donor-acceptor interaction, thereby enhancing the overall energy transfer efficiency. This controllability makes DMOCI a valuable tool for investigating energy transfer processes and optimizing FRET-based applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)











